

ALE-0540: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **ALE-0540**, a nonpeptidic, small molecule nerve growth factor (NGF) receptor antagonist. It details the compound's chemical structure, physicochemical and pharmacological properties, and its role in modulating NGF-mediated signaling pathways. This guide is intended for professionals in the fields of neuroscience, pain research, and drug development.

Chemical Identity and Structure

ALE-0540 is a heterocyclic compound identified as a nerve growth factor receptor antagonist. [1] Its core structure is based on a 1H-Benz[de]isoquinoline-1,3(2H)-dione scaffold.

Identifier	Value
IUPAC Name	2-((2-hydroxyethyl)amino)-5-nitro-1H- benz[de]isoquinoline-1,3(2H)-dione[2]
CAS Number	234779-34-1[2][3]
Chemical Formula	C14H11N3O5[2][3]
SMILES	O=C1N(NCCO)C(C2=CC(INVALID-LINK =O)=CC3=CC=CC1=C23)=O[3]
InChl Key	SURCGQGDUADKBL-UHFFFAOYSA-N[2]



Physicochemical Properties

ALE-0540 is a solid, light yellow to yellow powder.[3] The following table summarizes its key physicochemical properties.

Property	Value	Source
Molecular Weight	301.25 g/mol	[3]
Exact Mass	301.0699 u	[2]
Appearance	Light yellow to yellow solid	[3]
Purity	98.24%	[3]
Solubility	DMSO: 125 mg/mL (414.94 mM)	[3]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[3]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[3]

Pharmacological Profile

ALE-0540 functions as an antagonist of Nerve Growth Factor (NGF) signaling by inhibiting the binding of NGF to its receptors.[1][2] This action blocks downstream signal transduction and subsequent biological responses.[1][2][4]

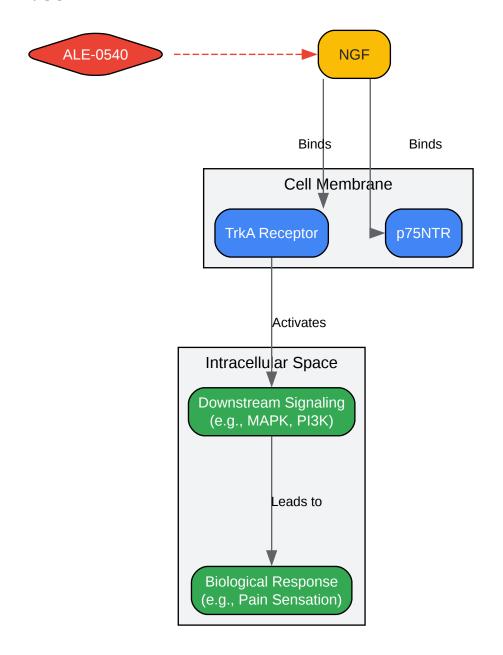
Mechanism of Action

Nerve Growth Factor (NGF) is a neurotrophin that plays a crucial role in the survival, development, and function of neurons.[5][6] It exerts its effects by binding to two types of cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[6][7] The binding of NGF to TrkA is a key step in initiating signaling cascades associated with pain and inflammation.[7][8]

ALE-0540 acts by directly interfering with the interaction between NGF and its receptors.[1][2] Specifically, it has been shown to inhibit the binding of NGF to TrkA alone and to the complex of



both TrkA and p75NTR.[1][4] This blockade of the initial ligand-receptor interaction is the primary mechanism through which **ALE-0540** exerts its antagonistic effects on the NGF signaling pathway.[1]



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Fig. 1: ALE-0540 Mechanism of Action

Binding Affinity and Efficacy



The inhibitory potency of **ALE-0540** has been quantified through various in vitro assays. The compound demonstrates micromolar affinity for NGF receptors.

Parameter	Target	Value	Source
IC50	NGF binding to TrkA	5.88 ± 1.87 μM	[1][4]
IC50	NGF binding to both p75 & TrkA	3.72 ± 1.3 μM	[1][4]
IC50	PC12 Differentiation Assay	2.44 μΜ	[9]
Ко	Binding to immobilized NGF	49.71 μΜ	[9]
EC50	Inhibition of NGF- induced TrkA phosphorylation	28 ± 21 μM	[5]

In Vivo Antiallodynic Activity

ALE-0540 has demonstrated efficacy in animal models of neuropathic and inflammatory pain. [1][4] Administration of the compound has been shown to produce antiallodynia, suggesting its potential as a therapeutic agent for pain management.[1]

Administration	Pain Model	A ₅₀ Value	Source
Intraperitoneal (i.p.)	L5/L6 ligation (neuropathic)	38 (17.5-83) mg/kg	[1]
Intrathecal (i.th.)	L5/L6 ligation (neuropathic)	34.6 (17.3-69.4) μg	[1]

Experimental Methodologies

The characterization of **ALE-0540** involved several key experimental protocols to determine its binding affinity, functional activity, and in vivo efficacy.



NGF Receptor Binding Assay

This assay is designed to measure the ability of a compound to compete with radiolabeled NGF for binding to its receptors on target cells.

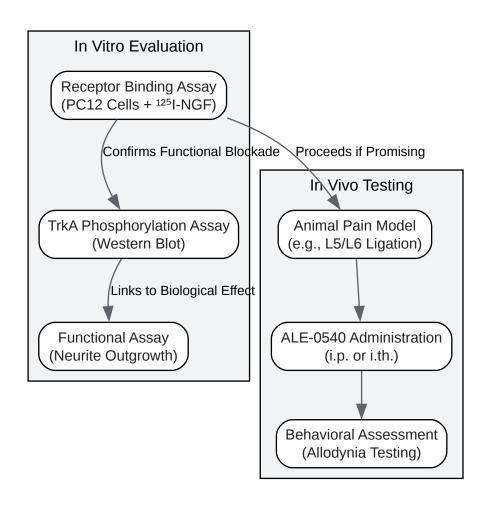
- Cell Line: PC12 cells, which endogenously express TrkA and p75 receptors.[5]
- Radioligand: 125I-labeled NGF is used to detect binding.
- Procedure: PC12 cells are incubated with a fixed concentration of ¹²⁵I-NGF and varying concentrations of the test compound (ALE-0540).
- Measurement: The amount of radioactivity bound to the cells is measured. A decrease in radioactivity indicates displacement of ¹²⁵I-NGF by the compound.
- Analysis: Data are used to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of specific ¹²⁵I-NGF binding.[5]

TrkA Phosphorylation Assay

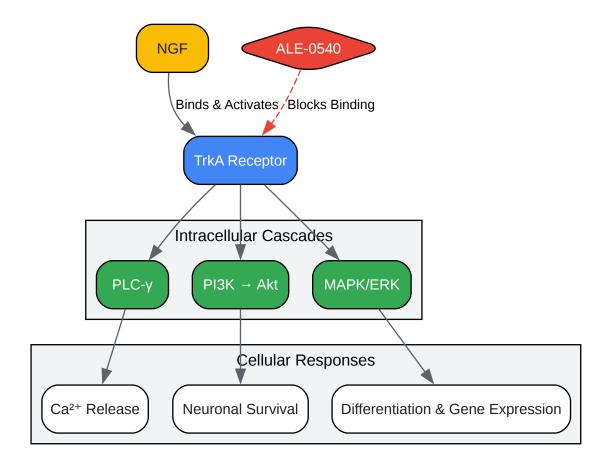
This experiment assesses the functional consequence of receptor binding, specifically the ability of **ALE-0540** to inhibit NGF-induced activation of the TrkA receptor.

- Principle: Ligand (NGF) binding to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues, which is a critical step for downstream signaling.
- Procedure: Cells expressing TrkA are pre-treated with ALE-0540 and then stimulated with NGF (e.g., 40 pM).[5]
- Detection: Cell lysates are collected, and the TrkA receptor is isolated via immunoprecipitation. The phosphorylation status is then determined by Western blotting using an anti-phosphotyrosine antibody.[5]
- Analysis: The intensity of the phosphorylation signal is quantified by densitometry to determine the concentration-dependent inhibitory effect of ALE-0540, allowing for the calculation of an EC₅₀ value.[5]









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